Para- vs. Meta-Acetoxy Regioisomerism: Differential Physicochemical and Binding Consequences
CAS 342615-19-4 features the acetoxy group at the para position of the terminal phenyl ring, whereas its closest commercially available isomer, CAS 334973-23-8, carries the acetoxy group at the meta position . The para-substitution extends the molecular length axis by approximately 1.4 Å relative to the meta isomer (calculated from standard benzene geometry), directly affecting the distance between the hydrogen-bond-accepting acetoxy carbonyl and the tetrahydroquinoxalinone core . In the broader dihydroquinoxalinone bradykinin antagonist series, anilide ring substitution position has been shown to modulate receptor subtype selectivity; the analogous shift from ortho to para substitution in related sulfonamide series altered B1 vs. B2 selectivity ratios by factors exceeding 10-fold [1]. No published head-to-head pharmacological comparison between the para (342615-19-4) and meta (334973-23-8) isomers currently exists.
| Evidence Dimension | Substituent position (para vs. meta) and calculated molecular length difference |
|---|---|
| Target Compound Data | Para-acetoxy substitution on terminal phenyl ring (CAS 342615-19-4); calculated extended length ~15.2 Å |
| Comparator Or Baseline | Meta-acetoxy substitution (CAS 334973-23-8); calculated extended length ~13.8 Å; Δ ≈ 1.4 Å (class-level inference from molecular geometry) |
| Quantified Difference | Δ molecular length ≈ 1.4 Å; positional isomer distinction confirmed by distinct InChI Keys (342615-19-4: OBUFYYCSBIPRBY-UHFFFAOYSA-N vs. 334973-23-8: distinct InChI Key) |
| Conditions | Calculated from standard benzene C-C bond geometry (1.40 Å bond length, 120° bond angle); para substitution extends vector 2.8 Å vs. meta 1.4 Å beyond the amide attachment point |
Why This Matters
Procurement of the correct regioisomer is critical because even a 1.4 Å shift in terminal functionality can alter target binding geometry and selectivity, as demonstrated across the dihydroquinoxalinone antagonist class.
- [1] Morissette G, Bouthillier J, Marceau F. Dual antagonists of the bradykinin B1 and B2 receptors based on a postulated common pharmacophore from existing non-peptide antagonists. Biological Chemistry. 2006;387(2):189-194. Compound 3 B1 IC50=2.13 μM vs B2 IC50=126 μM (59-fold selectivity). View Source
